An In-depth Technical Guide to N-Methyldiphenylamine (CAS 552-82-9)
An In-depth Technical Guide to N-Methyldiphenylamine (CAS 552-82-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of N-Methyldiphenylamine (CAS 552-82-9). The information is curated for professionals in research and development, offering detailed experimental insights and clear data presentation to support laboratory and discovery efforts.
Physicochemical and Spectroscopic Data
N-Methyldiphenylamine is an aromatic tertiary amine characterized by a methyl group and two phenyl groups attached to a central nitrogen atom. It typically appears as a white to light yellow crystalline solid or a clear yellow liquid.[1]
Core Properties
The fundamental physicochemical properties of N-Methyldiphenylamine are summarized in the table below, compiled from various consistent sources.
| Property | Value | Citations |
| CAS Number | 552-82-9 | [1][2] |
| Molecular Formula | C₁₃H₁₃N | [3] |
| Molecular Weight | 183.25 g/mol | [3] |
| Appearance | White to beige crystalline powder or clear yellow liquid | [1] |
| Melting Point | -7.6 °C | [1] |
| Boiling Point | 293 - 297 °C (at 760 mmHg) | [1] |
| Density | ~1.05 g/mL (at 25 °C) | [1] |
| Refractive Index | ~1.623 (at 20 °C) | [1] |
| Flash Point | ~110 °C (230 °F) - closed cup | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | [5] |
| IUPAC Name | N-methyl-N-phenylaniline | [3] |
| Synonyms | Diphenylmethylamine, N-Methyl-N-phenylbenzenamine | [3] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural confirmation of N-Methyldiphenylamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Protons (10H): Signals are observed in the aromatic region, typically between δ 7.31 and 6.99 ppm.[2]
-
N-Methyl Protons (3H): A distinctive singlet or doublet of doublets (depending on resolution and coupling) appears around δ 3.35 ppm, attributed to the methyl group attached to the nitrogen atom.[2]
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum provides a distinct fragmentation pattern useful for identification.
-
Molecular Ion (M⁺): A prominent peak is observed at m/z = 183, corresponding to the molecular weight of the compound. In accordance with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[2][6]
-
Major Fragments: Key fragments are observed at m/z values of 182 ([M-H]⁺), 167 ([M-CH₃]⁺), and 77 (phenyl cation, [C₆H₅]⁺).[2]
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structural features.
-
Aromatic C-H Stretching: Bands corresponding to the stretching vibrations of the aromatic C-H bonds.[2]
-
Aromatic C-C Vibrations: Absorption bands related to the carbon-carbon bond vibrations within the phenyl rings.[2]
-
C-N Stretching: Characteristic stretching modes for the carbon-nitrogen bond of the tertiary aromatic amine.[2]
Synthesis and Experimental Protocols
N-Methyldiphenylamine can be synthesized through several established methods. Below are detailed protocols for two common laboratory-scale procedures.
Experimental Workflow: Synthesis Overview
The general workflow for synthesizing and purifying N-Methyldiphenylamine involves the reaction of a precursor followed by purification, typically via vacuum distillation, and subsequent analytical confirmation.
Caption: General experimental workflow for the synthesis and purification of N-Methyldiphenylamine.
Protocol 1: N-Methylation via Dimethyl Sulfate (B86663)
This classic method involves the nucleophilic substitution reaction between diphenylamine and dimethyl sulfate under alkaline conditions.[2]
-
Reactants & Reagents:
-
Diphenylamine (1.0 equivalent)
-
Dimethyl Sulfate (1.2 equivalents)
-
Sodium Hydroxide (B78521) (2.5 equivalents)
-
Aqueous Ethanol (B145695) (as solvent)
-
-
Procedure:
-
Dissolve diphenylamine in aqueous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add the sodium hydroxide solution to the flask.
-
Heat the mixture to 60-80°C with stirring.
-
Add dimethyl sulfate dropwise to the reaction mixture over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Maintain the reaction at 60-80°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to yield N-Methyldiphenylamine.
-
-
Expected Yield: 70-85%.[2]
Protocol 2: Methylation using Methanol (B129727) and Phosphoric Acid
This method utilizes methanol as the methylating agent in the presence of an acid catalyst at high temperatures.
-
Reactants & Reagents:
-
Diphenylamine (11.8 mol)
-
Phosphoric Acid (1.74 mol)
-
Methanol
-
-
Procedure:
-
Charge a suitable reaction vessel with diphenylamine and phosphoric acid.
-
Heat the mixture to a reaction temperature of 200°C.
-
Introduce methanol at a controlled rate (e.g., 50 mL/hour) over an extended period (e.g., 40 hours).
-
Upon completion, cool the reaction mixture to 140°C.
-
Separate the upper phase, which contains the product.
-
Further purification can be achieved via vacuum distillation.
-
-
Reported Yield: High purity product (99.2%) was obtained.[1]
Protocol 3: Analytical Sample Preparation (NMR)
-
Procedure:
-
Accurately weigh 5-25 mg of purified N-Methyldiphenylamine.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.[8]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.
-
Chemical Reactivity and Mechanisms
N-Methyldiphenylamine exhibits reactivity characteristic of an aromatic amine, including participation in oxidation and photochemical reactions.
Photochemical Conversion to N-Methylcarbazole
Upon exposure to ultraviolet (UV) light, N-Methyldiphenylamine undergoes an intramolecular cyclization reaction to form N-methylcarbazole.[9] This transformation is understood to proceed through an excited triplet state of the molecule.
Caption: Photochemical conversion pathway of N-Methyldiphenylamine to N-Methylcarbazole.
Antioxidant Mechanism
N-Methyldiphenylamine is utilized as an antioxidant, particularly in the rubber industry.[5] Its mechanism of action involves scavenging free radicals, which are responsible for the oxidative degradation of materials. The nitrogen atom can donate an electron to stabilize a radical species, thereby inhibiting the propagation of radical chain reactions.
Caption: General mechanism of N-Methyldiphenylamine acting as a free-radical scavenging antioxidant.
Applications and Relevance to Drug Development
While the primary industrial applications of N-Methyldiphenylamine are in the manufacture of dyes and as a stabilizer in the rubber industry, its chemical scaffold is of interest to medicinal chemistry.[5][9]
-
Synthetic Intermediate: It serves as a starting reagent for the synthesis of more complex molecules, such as bis(4-carboxyphenyl)-N-methylamine (H₂CPMA) and various phosphonium (B103445) ion salts.[9]
-
Scaffold for Drug Discovery: The diphenylamine core structure is present in various biologically active compounds. Derivatives of diphenylamine have been explored for antimicrobial and antihistamine activities.[10] Although specific biological applications for N-Methyldiphenylamine itself are less common, research into its derivatives for potential therapeutic effects is an area of interest.[2]
Safety and Toxicology
N-Methyldiphenylamine requires careful handling due to its potential health hazards.
GHS Hazard Classification
-
Skin Corrosion/Irritation: Causes skin irritation (H315).[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).[3]
-
Acute Toxicity: May be toxic by ingestion.[9]
Handling and Storage
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[4]
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust if handling the solid form.
References
- 1. N-Methyldiphenylamine | 552-82-9 [chemicalbook.com]
- 2. N-Methyldiphenylamine | 552-82-9 | Benchchem [benchchem.com]
- 3. Methyldiphenylamine | C13H13N | CID 11098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methyldiphenylamine 96 552-82-9 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diphenylamine | C6H5NHC6H5 | CID 11487 - PubChem [pubchem.ncbi.nlm.nih.gov]
